N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide
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Overview
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structural features This compound contains a cyclohexene ring with a hydroxyl group, a benzene ring with four methyl groups, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with a hydroxyl group can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Benzene Ring: The benzene ring with four methyl groups can be introduced through Friedel-Crafts alkylation using tetramethylbenzene and an appropriate alkylating agent.
Sulfonamide Formation: The final step involves the reaction of the hydroxyl-substituted cyclohexene with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, sulfonamide derivatives are known for their antibacterial properties. This compound could potentially be explored for its antimicrobial activity and as a lead compound for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. The hydroxyl group on the cyclohexene ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-benzene-1-sulfonamide: Lacks the tetramethyl substitution on the benzene ring, resulting in different chemical properties and reactivity.
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide, leading to different biological activities and applications.
Uniqueness
The presence of both the hydroxyl-substituted cyclohexene ring and the tetramethyl-substituted benzene ring in N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide makes it unique. This combination of functional groups provides a versatile platform for chemical modifications and the development of new compounds with diverse applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-12-10-13(2)15(4)16(14(12)3)22(20,21)18-11-17(19)8-6-5-7-9-17/h6,8,10,18-19H,5,7,9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFAYBKKXSCWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CCCC=C2)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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